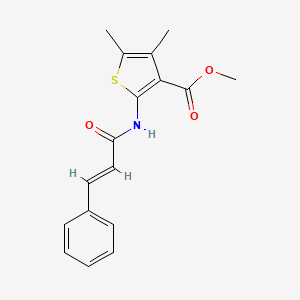
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MCDT, is a chemical compound that belongs to the class of thiophene carboxylic acid esters. MCDT has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate exerts its biological activities by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate reduces the production of prostaglandins, thereby reducing inflammation. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been reported to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in lab experiments. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is relatively expensive compared to other compounds, which may limit its use in certain experiments. Furthermore, the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. One area of research could focus on elucidating the mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. Understanding the mechanism of action could lead to the development of more potent and selective inhibitors of COX-2. Another area of research could focus on the development of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate derivatives with improved biological activity. Finally, research could focus on the development of new applications for methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate in fields such as material science and organic synthesis.
Synthesemethoden
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multistep process starting from 2,4-dimethylthiophene. The first step involves the acylation of 2,4-dimethylthiophene with cinnamoyl chloride in the presence of a base such as triethylamine to form 2-(cinnamoylamino)-4,5-dimethylthiophene. The second step involves the esterification of the amine group with methyl 3-bromopropionate in the presence of a base such as potassium carbonate to form methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The overall yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has also been reported to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOHQXAVCXVFG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
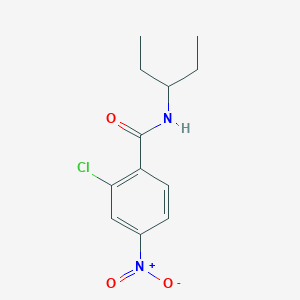
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
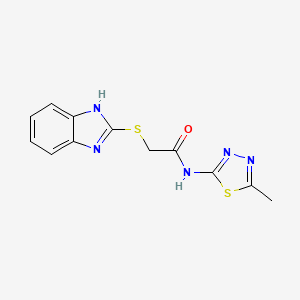

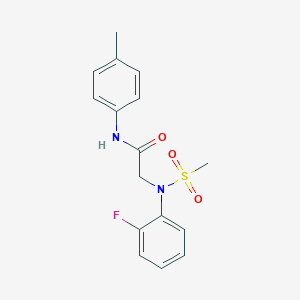
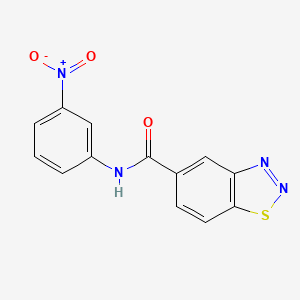


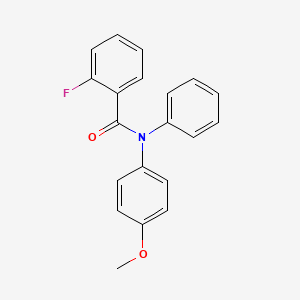
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)